
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide is a complex organic compound that features multiple fluorine atoms, a quinoline moiety, and a benzenesulfonamide group
Preparation Methods
The synthesis of 2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide involves several steps, typically starting with the preparation of the quinoline core The quinoline can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesisThe final step involves the coupling of the quinoline derivative with the benzenesulfonamide moiety, which can be facilitated by palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives
Scientific Research Applications
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity. The quinoline moiety can interact with aromatic residues in the target protein, while the benzenesulfonamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinoline derivatives and benzenesulfonamides. For example:
2,5-difluoro-N-(3-fluoro-4-(6-methoxyquinolin-4-yloxy)phenyl)benzenesulfonamide: Lacks the piperidine moiety, which may affect its binding properties.
2,5-difluoro-N-(3-fluoro-4-(7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide: Similar structure but with variations in the substitution pattern on the quinoline ring
This compound’s uniqueness lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it a valuable scaffold for further development in various research fields.
Properties
Molecular Formula |
C31H32F3N3O5S |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2,5-difluoro-N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperidin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32F3N3O5S/c1-20-9-13-37(14-10-20)12-3-15-41-30-19-26-23(18-29(30)40-2)27(8-11-35-26)42-28-7-5-22(17-25(28)34)36-43(38,39)31-16-21(32)4-6-24(31)33/h4-8,11,16-20,36H,3,9-10,12-15H2,1-2H3 |
InChI Key |
BVXYJKJBFXAJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


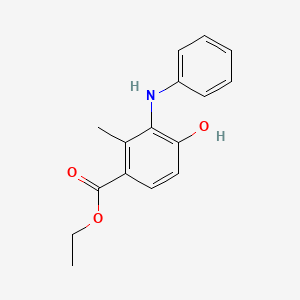
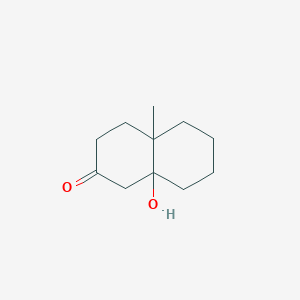

![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
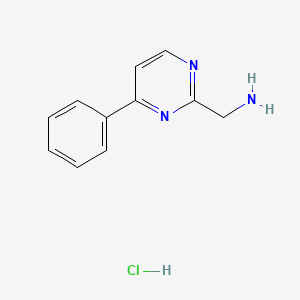


![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
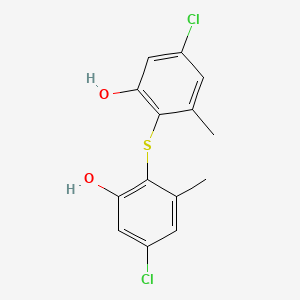
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
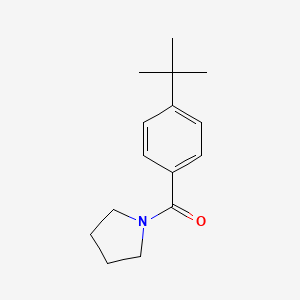

![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
